2-Tert-butyl-6-(cyclopropylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-(cyclopropylmethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a cyclopropylmethoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-(cyclopropylmethoxy)phenol can be achieved through several methods. . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Tert-butyl-6-(cyclopropylmethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials[][6].
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The tert-butyl and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Lacks the cyclopropylmethoxy group, making it less complex.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclopropylmethoxy group.
2-Tert-butyl-4-methylphenol: Has a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
2-Tert-butyl-6-(cyclopropylmethoxy)phenol is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-6-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)11-5-4-6-12(13(11)15)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
OQOFRSMDOUIBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.